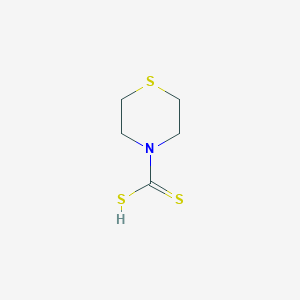

4-Thiomorpholinecarbodithioic acid

Description

4-Thiomorpholinecarbodithioic acid is a sulfur-containing derivative of carbodithioic acid, characterized by a thiomorpholine ring system. The compound is notable for its antimony complex, 4-thiomorpholinecarbodithioic acid, antimony complex, which has been identified in drug sensitivity studies as a bioactive agent . While detailed physicochemical data (e.g., molecular weight, melting point) for the free acid are unavailable in the provided evidence, its structural framework suggests similarities to morpholine-based carbodithioic acids, with sulfur replacing oxygen in the heterocyclic ring. This substitution likely enhances metal-binding affinity and alters solubility compared to oxygenated analogs.

Properties

CAS No. |

45695-98-5 |

|---|---|

Molecular Formula |

C5H9NS3 |

Molecular Weight |

179.3 g/mol |

IUPAC Name |

thiomorpholine-4-carbodithioic acid |

InChI |

InChI=1S/C5H9NS3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) |

InChI Key |

MTPLIXZKPXHJDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C(=S)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiomorpholinecarbodithioic acid typically involves the reaction of thiomorpholine with carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

Thiomorpholine+Carbon disulfide→4-Thiomorpholinecarbodithioic acid

Industrial Production Methods: Industrial production of 4-Thiomorpholinecarbodithioic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized equipment to handle the reactants and products safely.

Chemical Reactions Analysis

Types of Reactions: 4-Thiomorpholinecarbodithioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

Substitution: The carbodithioic acid group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

4-Thiomorpholinecarbodithioic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Thiomorpholinecarbodithioic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural and Functional Analog: 4-Morpholinecarbodithioic Acid, Antimony Complex

The closest analog is 4-morpholinecarbodithioic acid, antimony complex , which shares the carbodithioic acid backbone but features a morpholine ring (oxygen-containing) instead of thiomorpholine (sulfur-containing). Key comparisons include:

Both compounds exhibit drug sensitivity, suggesting their antimony complexes may act through similar mechanisms, such as metal coordination interfering with cellular processes .

Broader Context: Thiomorpholine vs. Morpholine Derivatives

Thiomorpholine derivatives, including 4-(2-Aminoethyl)thiomorpholine (F.W. 146.3 ), often demonstrate distinct chemical behavior compared to morpholine analogs. For example:

- Solubility : Sulfur’s larger atomic radius and lower electronegativity may reduce water solubility compared to oxygenated morpholine systems.

- Metal Binding : Thiomorpholine’s sulfur atoms provide stronger soft-metal (e.g., Sb, Cu) binding sites, critical for biological activity .

Research Findings and Implications

- Structural-Activity Relationships : The substitution of oxygen with sulfur in the heterocyclic ring represents a strategic modification to tune metal-binding and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.